molecular formula C10H7NO2S B6413931 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine CAS No. 1261907-87-2

2-(2-Formylthiophen-4-YL)-4-hydroxypyridine

Cat. No.: B6413931
CAS No.: 1261907-87-2
M. Wt: 205.23 g/mol
InChI Key: ATCBBPWOVMHRKJ-UHFFFAOYSA-N
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Description

2-(2-Formylthiophen-4-YL)-4-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a hydroxyl group and at the 2-position with a 2-formylthiophene moiety. This structure combines aromatic and electron-withdrawing/donating groups, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

4-(4-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-9-3-7(6-14-9)10-4-8(13)1-2-11-10/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBBPWOVMHRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692495
Record name 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-87-2
Record name 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and 4-hydroxypyridine.

    Formylation: The thiophene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of 2-bromothiophene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring.

    Coupling Reaction: The formylated thiophene is then coupled with 4-hydroxypyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(2-Formylthiophen-4-YL)-4-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form ethers.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Formylthiophen-4-YL)-4-hydroxypyridine has a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the design and synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 2-formylthiophene substituent. Comparisons with related 4-hydroxypyridine derivatives highlight how substituent variations influence chemical behavior:

4-Hydroxypyridine Derivatives with Thiophene Substituents
  • 2-[Benzo(b)thiophen-2-yl]-4-hydroxypyridine (CAS 1261913-21-6, ):
    • Structure : Replaces the formylthiophene with a benzo[b]thiophene group.
    • Properties : Higher molecular weight (compared to formyl-substituted analogs) and enhanced aromaticity due to the fused benzene-thiophene system.
    • Applications : Used in materials research, particularly in organic electronics, due to extended π-conjugation.
Trifluoromethyl-Substituted 4-Hydroxypyridines
  • 2-(Trifluoromethyl)-4-hydroxypyridine (CAS 170886-13-2, ):
    • Structure : Features a trifluoromethyl group at the 2-position.
    • Properties : The electron-withdrawing CF₃ group increases acidity (pKa ~4.5) and alters solubility in polar solvents.
    • Applications : Explored in pharmaceuticals and agrochemicals for its metabolic stability and bioavailability .
Carboxy-Fluorophenyl-Substituted Derivatives
  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4, ): Structure: Combines a fluorinated phenylcarboxylic acid substituent with the 4-hydroxypyridine core. Properties: Enhanced water solubility due to the carboxylate group; the fluorine atom improves lipophilicity. Applications: Potential as a bifunctional ligand in metal-organic frameworks (MOFs) or enzyme inhibitors.

Functional Group Comparison

Key differences in substituents and their impacts:

Compound Substituent at 2-Position Key Functional Impact Applications Evidence ID
2-(2-Formylthiophen-4-YL)-4-hydroxypyridine Formylthiophene Electron-deficient; reactive aldehyde group Catalysis, Schiff base synthesis Inferred
2-[Benzo(b)thiophen-2-yl]-4-hydroxypyridine Benzo[b]thiophene Extended π-system; increased rigidity Organic electronics
2-(Trifluoromethyl)-4-hydroxypyridine CF₃ High electronegativity; metabolic stability Pharmaceuticals, agrochemicals
4-Hydroxypyridine (unsubstituted) H Basic pyridine; moderate solubility Biomarker studies, microbial metabolism
Biomarker Potential
  • 4-Hydroxypyridine : Identified as a biomarker in simulated weightlessness studies, with levels decreasing under microgravity conditions (AUC = 0.938, P < 0.05) .
  • 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine : The formyl group may enhance interaction with biological targets (e.g., enzymes or receptors), though this requires experimental validation.
Electrodeposition Additives
  • 4-Cyanopyridine: Demonstrated superior brightening effects in Al-Mn coatings compared to 4-hydroxypyridine, forming nanocrystalline structures .
  • 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine: The thiophene-aldehyde moiety could act as a surfactant or nucleation modifier in electroplating, but its performance relative to cyano derivatives remains untested.

Biological Activity

2-(2-Formylthiophen-4-YL)-4-hydroxypyridine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine is C_10H_9N_1O_2S_1, with a molecular weight of approximately 209.25 g/mol. The compound features a hydroxypyridine moiety linked to a thiophene ring, which is known for its diverse biological properties.

Research indicates that compounds similar to 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine may exhibit various mechanisms of action:

  • Antioxidant Activity : Compounds containing thiophene rings are often studied for their antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : There is evidence suggesting that derivatives of this compound may inhibit specific enzymes involved in disease pathways, such as those related to cancer progression or neurodegenerative disorders.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-715.3Apoptosis
Study BHeLa22.7Cell Cycle Arrest
Study CA54918.5Inhibition of Metastasis

Neuroprotective Effects

Research has also suggested neuroprotective effects attributed to similar compounds, particularly in models of Alzheimer's disease. The inhibition of glutamate receptors has been noted as a potential mechanism for reducing neurotoxicity.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various thiophene derivatives, including 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine. Results indicated significant scavenging activity against free radicals, suggesting therapeutic potential in oxidative stress-related conditions.
  • In Vivo Evaluation : An animal model study assessed the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results showed reduced markers of oxidative damage and improved cognitive function post-treatment.

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